molecular formula C10H19NO2 B8357164 (2,2-Dimethyl-pyrrolidin-1-yl)-acetic acid ethyl ester

(2,2-Dimethyl-pyrrolidin-1-yl)-acetic acid ethyl ester

Cat. No. B8357164
M. Wt: 185.26 g/mol
InChI Key: IAJMACCOKACIBR-UHFFFAOYSA-N
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Patent
US07700634B2

Procedure details

Ethylchloroacetate (0.15 ml, 1.37 mmol), potassium carbonate (416 mg, 1.5 mmol) and 2,2-dimethyl-pyrolidine (0.280 mg, 2.06 mmol) were suspended in ethanol (3 ml) and subjected to microwave irradiation at 120° C. for 45 min. The resultant mixture was suspended in diethyl ether (30 ml), extracted with 2M hydrochloric acid (30 ml) and the organic layer discarded. The aqueous layer was treated with a slight excess of 4N sodium hydroxide solution and extracted with diethyl ether (3×30 ml). The organic layers were combined, dried over sodium sulfate, filtered and solvent removed under reduced pressure to afford (2,2-dimethyl-pyrrolidin-1-yl)-acetic acid ethyl ester (156 mg).
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
416 mg
Type
reactant
Reaction Step Two
Quantity
0.28 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Cl)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH3:14][C:15]1([CH3:20])[CH2:19][CH2:18][CH2:17][NH:16]1>C(O)C.C(OCC)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][N:16]1[CH2:17][CH2:18][CH2:19][C:15]1([CH3:20])[CH3:14])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)OC(CCl)=O
Step Two
Name
Quantity
416 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.28 mg
Type
reactant
Smiles
CC1(NCCC1)C
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 120° C. for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M hydrochloric acid (30 ml)
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with a slight excess of 4N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1C(CCC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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